Cas no 42895-58-9 (14-Deoxy-11,12-didehydroandrographolide)

14-Deoxy-11,12-didehydroandrographolide is a bioactive diterpenoid lactone derived from Andrographis paniculata, known for its potential pharmacological properties. This compound exhibits structural similarities to andrographolide but with distinct modifications, including the absence of hydroxyl groups at C-14 and unsaturation at C-11,12, which may influence its reactivity and biological activity. Preliminary studies suggest it could play a role in modulating inflammatory pathways and oxidative stress responses. Its unique chemical structure makes it a valuable reference standard for analytical and research applications in medicinal chemistry. The compound is characterized by high purity, ensuring reliability for experimental use in mechanistic and pharmacokinetic studies.
14-Deoxy-11,12-didehydroandrographolide structure
42895-58-9 structure
商品名:14-Deoxy-11,12-didehydroandrographolide
CAS番号:42895-58-9
MF:C20H28O4
メガワット:332.4339
MDL:MFCD07778081
CID:837590
PubChem ID:329758135

14-Deoxy-11,12-didehydroandrographolide 化学的及び物理的性質

名前と識別子

    • 2(5H)-Furanone, 3-[(1E)-2-[(1R,4aS,5R,6R,8aR)-decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethenyl]-
    • 14-Deoxy-11,12-didehydroandrographolide
    • 2(5H)-Furanone, 3-[(1E)-2-[(1R,4aS,5R,6R,8aR)-decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]
    • AP-10
    • DEOXY-11,12-DIDEHYDROANDROGRAPHOLIDE, 14-(P)
    • DEOXY-11,12-DIDEHYDROANDROGRAPHOLIDE, 14-(SH)
    • 14-dehydro Andrographolide
    • 4-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one
    • AP10
    • 3-[(1E)-2-[(1R,4aS,5R,6R,8aR)-Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethenyl]- 2(5H)-furanone
    • ent-(3β,11E)-3,19-Dihydroxy-8(17),11,13-labdatrien-16,15-olide
    • 14-Deoxy-11,14-didehydroandrographolide
    • [ "3", "19-Dihydroxylabda-8(17)", "11", "13-trien-16", "15-olide" ]
    • 4-[2-[(4As,5R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H
    • 5S0X4YZJ0E
    • 3-{(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidenedecahydronaphthalen-1-yl]ethenyl}furan-2(5H)-one
    • MLS001215174
    • MEGxp0_000982
    • HMS2881G03
    • BBL010995
    • STK802121
    • NCGC0016364
    • 3-{2-[6-Hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidenedecahydronaphthalen-1-yl]ethenyl}furan-2(5H)-one
    • 4-[(E)-2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-decalin-1-yl]vinyl]-2H-furan-5-one
    • MDL: MFCD07778081
    • インチ: 1S/C20H28O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h5-6,9,15-17,21-22H,1,4,7-8,10-12H2,2-3H3/b6-5+
    • InChIKey: XMJAJFVLHDIEHF-AATRIKPKSA-N
    • ほほえんだ: O([H])C1([H])C([H])([H])C([H])([H])C2(C([H])([H])[H])C([H])(/C(/[H])=C(\[H])/C3C(=O)OC([H])([H])C=3[H])C(=C([H])[H])C([H])([H])C([H])([H])C2([H])C1(C([H])([H])[H])C([H])([H])O[H]

計算された属性

  • せいみつぶんしりょう: 332.198759g/mol
  • ひょうめんでんか: 0
  • XLogP3: 3.2
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 回転可能化学結合数: 3
  • どういたいしつりょう: 332.198759g/mol
  • 単一同位体質量: 332.198759g/mol
  • 水素結合トポロジー分子極性表面積: 66.8Ų
  • 重原子数: 24
  • 複雑さ: 605
  • 同位体原子数: 0
  • 原子立体中心数の決定: 5
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ぶんしりょう: 332.4

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.17
  • ゆうかいてん: 204-205 ºC
  • PSA: 66.76000
  • LogP: 2.76780

14-Deoxy-11,12-didehydroandrographolide セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

14-Deoxy-11,12-didehydroandrographolide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D271625-1g
14-Deoxy-11,12-didehydroandrographolide
42895-58-9
1g
$ 1445.00 2022-04-29
Chengdu Biopurify Phytochemicals Ltd
SBP02104-100mg
14-Deoxy-11,12-didehydroandrographolide
42895-58-9 98%
100mg
$95 2023-07-26
Chengdu Biopurify Phytochemicals Ltd
SBP02104-1000mg
14-Deoxy-11,12-didehydroandrographolide
42895-58-9 98%
1000mg
$350 2023-07-26
Chengdu Biopurify Phytochemicals Ltd
SBP02104-20mg
14-Deoxy-11,12-didehydroandrographolide
42895-58-9 98%
20mg
$35 2023-09-20
TRC
D271625-100mg
14-Deoxy-11,12-didehydroandrographolide
42895-58-9
100mg
$ 185.00 2022-04-29
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65768-1mg
14-deoxy-11,12-didehydro Andrographolide
42895-58-9 98%
1mg
¥891.00 2023-09-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TQ0185-50 mg
14-Deoxy-11,12-didehydroandrographolide
42895-58-9 99.13%
50mg
¥7900.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65768-500ug
14-deoxy-11,12-didehydro Andrographolide
42895-58-9 98%
500ug
¥528.00 2023-09-08
Chengdu Biopurify Phytochemicals Ltd
SBP02104-20mg
14-Deoxy-11,12-didehydroandrographolide
42895-58-9 98%
20mg
$35 2023-07-26
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL89631-10MG
42895-58-9
10MG
¥6526.45 2023-01-06

14-Deoxy-11,12-didehydroandrographolide 合成方法

14-Deoxy-11,12-didehydroandrographolide 関連文献

14-Deoxy-11,12-didehydroandrographolideに関する追加情報

Compound CAS No. 42895-58-9: 14-Deoxy-11,12-didehydroandrographolide

The compound CAS No. 42895-58-9, also known as 14-deoxy-11,12-didehydroandrographolide, is a highly specialized chemical entity that has garnered significant attention in the fields of pharmacology and natural product research. This compound is a derivative of andrographolide, a well-known diterpenoid lactone isolated from the plant *Andrographis paniculata*, which has been extensively studied for its pharmacological properties.

Andrographolide itself is renowned for its anti-inflammatory, antiviral, and anticancer activities, and the structural modifications in 14-deoxy-11,12-didehydroandrographolide have been shown to enhance certain bioactivities while potentially reducing toxicity. Recent studies have focused on the chemical structure of this compound, particularly the removal of the hydroxyl group at position 14 and the introduction of a double bond between positions 11 and 12, which significantly alters its physicochemical properties.

One of the most intriguing aspects of CAS No. 42895-58-9 is its pharmacokinetic profile. Researchers have reported improved solubility and bioavailability compared to its parent compound, making it a promising candidate for drug development. This improvement is attributed to the structural changes that reduce steric hindrance and enhance lipophilicity, which are critical factors in drug delivery systems.

The synthesis of 14-deoxy-11,12-didehydroandrographolide has been optimized through various methodologies, including semisynthesis from natural sources and total synthesis using advanced organic chemistry techniques. These methods have not only facilitated the production of this compound but also provided insights into the stereochemistry and regioselectivity of related diterpenoids.

Recent advancements in biological activity studies have highlighted the potential of CAS No. 42895-58-9 as an anticancer agent. Preclinical trials have demonstrated its ability to induce apoptosis in various cancer cell lines while sparing normal cells, suggesting a high therapeutic index. Additionally, this compound has shown synergistic effects when combined with conventional chemotherapeutic agents, which could pave the way for novel cancer treatment strategies.

In terms of therapeutic applications, CAS No. 42895-58-9 is being explored for its potential in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Its anti-inflammatory properties are thought to be mediated through modulation of key signaling pathways like NF-kB and MAPK.

Another area of active research is the mechanism of action of this compound at the molecular level. Studies using advanced techniques such as X-ray crystallography and molecular docking have provided insights into how it interacts with target proteins, offering a deeper understanding of its pharmacodynamics.

The development of analytical methods for the characterization and quantification of CAS No. 42895-58-9 has also been a focus area. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy have been employed to ensure precise analysis and quality control during synthesis and formulation.

Looking ahead, the future prospects for CAS No. 42895-58-9 are promising. Collaborative efforts between academia and industry are expected to accelerate its progression from preclinical studies to clinical trials. Furthermore, ongoing research into its biosynthesis could unlock new avenues for sustainable production methods.

In conclusion, CAS No. 42895-58-9, or 14-deoxy-11,12-didehydroandrographolide, represents a significant advancement in natural product chemistry with immense potential in drug discovery and development.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:42895-58-9)14-Deoxy-11,12-didehydroandrographolide
A1202563
清らかである:99%
はかる:10mg
価格 ($):357.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:42895-58-9)14-Deoxy-11,12-didehydroandrographolide
TB02104
清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ